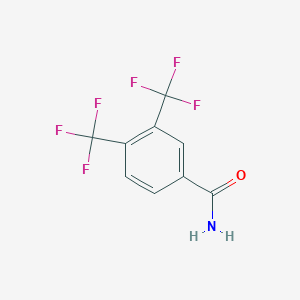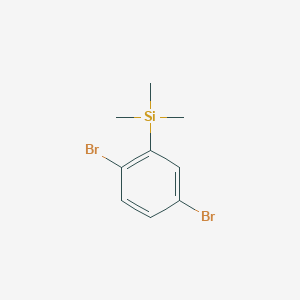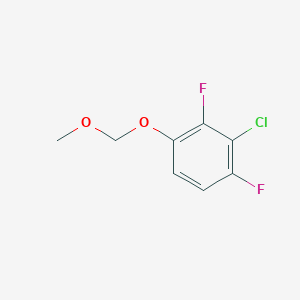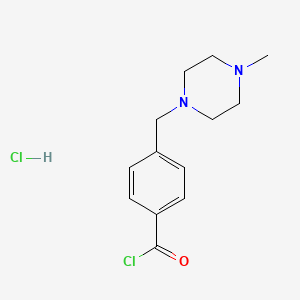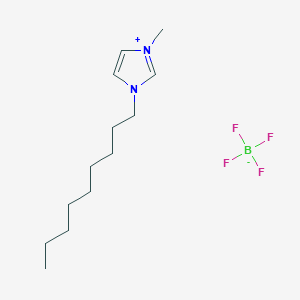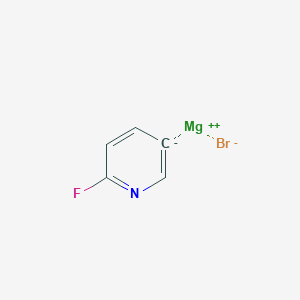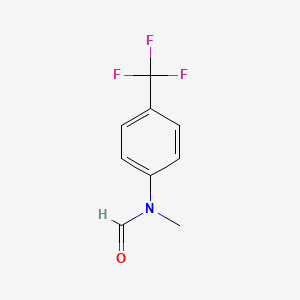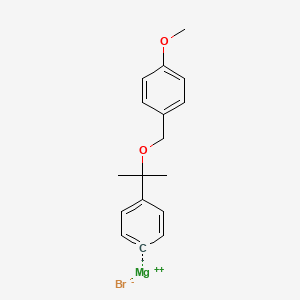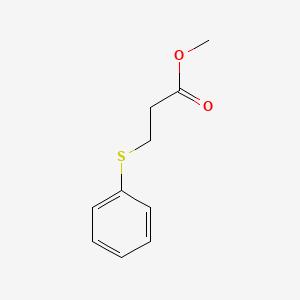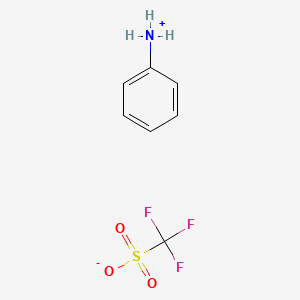
Anilinium triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anilinium triflate is an organic compound that consists of an anilinium cation and a triflate anion. The anilinium cation is derived from aniline, a primary aromatic amine, while the triflate anion is derived from trifluoromethanesulfonic acid. This compound is known for its stability and reactivity, making it useful in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions: Anilinium triflate can be synthesized through the reaction of aniline with trifluoromethanesulfonic acid. The reaction typically involves mixing aniline with trifluoromethanesulfonic acid in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
C6H5NH2+CF3SO3H→C6H5NH3+CF3SO3−
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions: Anilinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The anilinium cation can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different electrophiles.
Reduction Reactions: The anilinium cation can be reduced to aniline using reducing agents such as sodium borohydride.
Coupling Reactions: this compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Cross-Coupling: Palladium catalysts, boronic acids, and suitable bases in organic solvents.
Major Products:
Substitution Reactions: Substituted aniline derivatives.
Reduction Reactions: Aniline.
Coupling Reactions: Biaryl compounds.
科学研究应用
Anilinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of polymers, dyes, and pigments.
作用机制
The mechanism of action of anilinium triflate involves the interaction of the anilinium cation with various molecular targets. In electrophilic aromatic substitution reactions, the anilinium cation activates the aromatic ring towards electrophilic attack. In reduction reactions, the anilinium cation is reduced to aniline through the transfer of electrons from the reducing agent. In cross-coupling reactions, the this compound acts as a precursor to the formation of biaryl compounds through the catalytic cycle involving palladium catalysts.
相似化合物的比较
Anilinium triflate can be compared with other similar compounds, such as:
Anilinium chloride: Similar in structure but with a chloride anion instead of a triflate anion. This compound is more stable and has different reactivity due to the triflate anion.
Anilinium sulfate: Contains a sulfate anion, which affects its solubility and reactivity compared to this compound.
Anilinium nitrate: Contains a nitrate anion, which can participate in different types of reactions compared to the triflate anion.
This compound is unique due to the presence of the triflate anion, which imparts high stability and reactivity, making it suitable for a wide range of chemical applications.
属性
IUPAC Name |
phenylazanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOBAJUUBWTNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
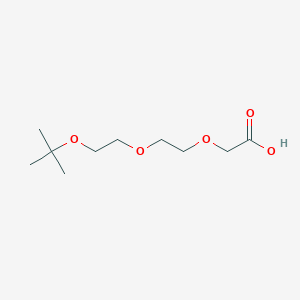

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)
